Oxilorphan hydrochloride

Description

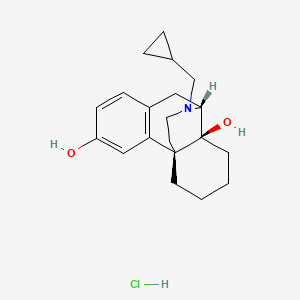

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

42281-48-1 |

|---|---|

Molecular Formula |

C20H28ClNO2 |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

(1S,9R,10S)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;hydrochloride |

InChI |

InChI=1S/C20H27NO2.ClH/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14;/h5-6,12,14,18,22-23H,1-4,7-11,13H2;1H/t18-,19+,20-;/m1./s1 |

InChI Key |

QWGXEENWLDBHTR-QGPGBOAMSA-N |

SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O.Cl |

Isomeric SMILES |

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC5)C=C(C=C4)O)O.Cl |

Canonical SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O.Cl |

Synonyms |

L-N-cyclopropylmethyl-3,14-dihydroxymorphinan oxilorphan oxilorphan hydrochloride oxilorphan hydrochloride, (+-)-isomer oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer oxilorphan tartrate (2:1), (R-(R*,R*))-isomer oxilorphan tartrate, (R-(R*,R*))-isomer oxilorphan, (+-)-isomer oxilorphan, (14alpha)-(+-)-isomer oxilorphan, (14alpha)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Oxilorphan Hydrochloride

Total Synthesis Approaches to Morphinan (B1239233) Derivatives

The total synthesis of morphinan derivatives is a significant challenge for organic chemists. benthamscience.com These strategies must efficiently construct the complex, polycyclic morphinan framework while controlling the stereochemistry at multiple chiral centers.

The synthesis of 3,14-dihydroxymorphinans like Oxilorphan (B1678052) has been achieved through a multi-step process. cdnsciencepub.com A key strategy involves starting with a precursor such as 3-methoxy-Δ⁸,¹⁴-morphinan. cdnsciencepub.com This intermediate undergoes a sequence of reactions to introduce the necessary functional groups.

A general pathway involves:

Acylation: The nitrogen of the 3-methoxy-Δ⁸,¹⁴-morphinan precursor is acylated. cdnsciencepub.com

Epoxidation: The resulting amide then undergoes stereospecific epoxidation to form a β-epoxide. cdnsciencepub.com

Reduction: A simultaneous reduction of both the amide and the epoxide functions is carried out. cdnsciencepub.com

Demethylation: The final step is the demethylation of the 3-methoxy group to yield the phenolic hydroxyl group, resulting in the 3,14-dihydroxymorphinan structure. cdnsciencepub.com

An alternative route involves the hydrolysis of the amide in the β-epoxide intermediate to yield an amino epoxide, which is then reduced to a 3-methoxy-14-hydroxymorphinan. cdnsciencepub.com This intermediate is versatile, as it can be readily alkylated at the nitrogen and subsequently demethylated to produce various analogues. cdnsciencepub.com Aromatic O-demethylation is a critical step in the synthesis of many opioid compounds, as the 3-phenolic group is essential for the desired pharmacological profile. google.com

| Step | Starting Material / Intermediate | Reaction | Product | Reference |

| 1 | 3-methoxy-Δ⁸,¹⁴-morphinan | Acylation | N-acyl-3-methoxy-Δ⁸,¹⁴-morphinan | cdnsciencepub.com |

| 2 | N-acyl-3-methoxy-Δ⁸,¹⁴-morphinan | Stereospecific Epoxidation | β-epoxide amide | cdnsciencepub.com |

| 3 | β-epoxide amide | Simultaneous Reduction | 3-methoxy-14-hydroxymorphinan derivative | cdnsciencepub.com |

| 4 | 3-methoxy-14-hydroxymorphinan derivative | Demethylation | 3,14-dihydroxymorphinan (e.g., Oxilorphan) | cdnsciencepub.com |

The biological activity of morphinans is highly dependent on their stereochemistry. wikimedia.org Therefore, controlling the three-dimensional arrangement of atoms during synthesis is paramount. Methods for producing diastereomerically enriched morphinans are crucial for both laboratory-scale synthesis and potential large-scale production. google.com

Key Intermediates and Precursors in Oxilorphan Hydrochloride Synthesis

Derivatization Strategies for Structure-Activity Relationship Elucidation

To investigate how different parts of the Oxilorphan molecule contribute to its biological activity, chemists synthesize a variety of derivatives and analogues. benthamscience.com These structure-activity relationship (SAR) studies are crucial for designing new compounds with potentially improved properties. researchgate.net

The morphinan scaffold offers several positions for chemical modification. akjournals.com Targeted modifications at positions 5, 6, 14, and 17 of the morphinan skeleton have been explored to design novel opioid ligands. semanticscholar.org

N-17 Substitution: The substituent on the nitrogen atom at position 17 is a key determinant of a compound's activity. nih.gov While N-methyl groups often result in agonist activity, larger substituents like N-allyl or N-cyclopropylmethyl (as in Oxilorphan) typically confer antagonist or mixed agonist-antagonist properties. nih.gov For example, a series of morphinans structurally analogous to cyclorphan (B1240199) were synthesized with different N-alkyl groups, such as a cyclobutylmethyl group, to probe the effects on opioid receptor affinity and selectivity. nih.gov

C-14 Hydroxylation: The presence of a hydroxyl group at position 14 significantly influences the pharmacological profile. akjournals.com Oxilorphan differs from the compound (-)-cyclorphan (B10838078) only by this 14-hydroxyl group, and this single modification dramatically alters its effects. akjournals.com This highlights the importance of the 14-position in the design of morphinan-based compounds. researchgate.net

C-6 and Ring C Modifications: The introduction of substituents at other positions can also fine-tune activity. Adding heterocyclic ring systems at position 6 has been shown to favor antagonism. nih.gov Furthermore, adding bulky substituents to the C-ring of the morphinan structure has been another strategy to explore interactions at the receptor level. cdnsciencepub.com

| Modification Site | Common Substituent(s) | General Effect on Activity | Reference |

| N-17 | -CH₃ | Agonist | nih.gov |

| N-17 | -CH₂CH=CH₂ (Allyl) | Antagonist | nih.gov |

| N-17 | -CH₂-cyclopropyl | Antagonist / Mixed Agonist-Antagonist | nih.gov |

| C-14 | -OH | Enhances potency, alters profile | akjournals.com |

| C-6 | Heterocyclic rings | Can favor antagonism | nih.gov |

The synthesis of specific, optically pure isomers is essential, as different enantiomers of a chiral drug can have vastly different pharmacological effects. masterorganicchemistry.com An "optically pure" or "enantiomerically pure" solution contains only a single enantiomer. masterorganicchemistry.com

Achieving optical purity in morphinan synthesis relies on asymmetric synthesis techniques. nih.gov This can involve using chiral starting materials, chiral reagents, or chiral catalysts. As mentioned, the resolution of racemic intermediates is a common and effective method. scribd.com This involves separating a 50:50 mixture of enantiomers, often by converting them into diastereomers with a chiral auxiliary, which can then be separated by physical means like crystallization. scribd.com More advanced methods focus on creating diastereomerically enriched morphinans from the start, which can be more efficient for larger-scale preparations by reducing the number of reaction steps and improving yield. google.com These methods may involve recovering a pure diastereomer and then epimerizing the remaining undesired diastereomer back into a mixture that can be resolved again, thus maximizing the output of the desired product. google.com

Pharmacological Characterization of Oxilorphan Hydrochloride in Preclinical Systems

Opioid Receptor Binding Profiles and Affinities

Oxilorphan (B1678052) exhibits a complex binding profile, interacting with multiple opioid receptor types. wikipedia.orggoogle.com Its affinity for these receptors has been characterized through various preclinical studies, revealing a mixed agonist-antagonist nature. wikipedia.org

Mu-Opioid Receptor (MOR) Interactions and Affinities

Oxilorphan is recognized as an antagonist at the mu-opioid receptor (MOR). wikipedia.org Its potency as a MOR antagonist is reportedly comparable to that of naloxone (B1662785). nih.govwikipedia.org While primarily an antagonist, some studies have noted weak partial agonist activities at the MOR. wikipedia.org

Delta-Opioid Receptor (DOR) Considerations

Information regarding the specific binding affinity and interaction of oxilorphan with the delta-opioid receptor (DOR) is less extensively detailed in the provided search results. Opioid receptors, including DOR, are known to be involved in modulating pain and emotional responses. nih.gov Generally, opioid ligands can exhibit a range of affinities for the three main opioid receptor types (mu, kappa, and delta). wikipedia.org

Ligand Efficacy and Functional Assays in In Vitro Systems

The functional activity of oxilorphan has been evaluated using various in vitro assay systems to understand its efficacy as an agonist or antagonist at opioid receptors.

Agonist and Antagonist Activities at Opioid Receptors

As established, oxilorphan demonstrates a mixed profile of activity. It acts as an antagonist at the MOR, similar in potency to naloxone, effectively blocking the actions of mu-agonists. nih.govwikipedia.org Conversely, it displays partial agonist properties at the KOR. wikipedia.org This dual activity classifies it as an opioid mixed agonist-antagonist. umich.edu

G Protein Activation Studies ([35S]GTPγS Binding Assay)

The [35S]GTPγS binding assay is a functional assay used to determine the ability of a ligand to activate G protein-coupled receptors (GPCRs), such as the opioid receptors. creative-bioarray.comnih.gov This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. creative-bioarray.com For a compound like oxilorphan, this assay can quantify its efficacy in promoting G protein activation at the KOR (as a partial agonist) and its ability to block agonist-induced activation at the MOR (as an antagonist). wikipedia.orgnih.gov The assay can differentiate between full agonists, partial agonists, and antagonists by measuring the extent of [35S]GTPγS binding stimulated by the compound. creative-bioarray.comnih.gov

Beta-Arrestin Recruitment Studies

The recruitment of β-arrestin proteins is a critical step in the signaling cascade of G protein-coupled receptors (GPCRs), including opioid receptors. vin.comcapes.gov.br Following agonist binding and receptor phosphorylation, β-arrestins are recruited to the receptor, a process which not only mediates receptor desensitization and internalization but can also initiate distinct, G protein-independent signaling pathways. vin.comcapes.gov.br These β-arrestin-mediated pathways are associated with some of the adverse effects of opioid agonists. vin.compainphysicianjournal.com

Ligands that selectively activate G protein signaling over β-arrestin recruitment are termed "biased agonists" and are a subject of significant research interest for developing safer analgesics. painphysicianjournal.com Assays that measure the recruitment of β-arrestin are therefore valuable tools for characterizing the signaling profile of opioid ligands. While the functional profile of related compounds, such as the mixed agonist-antagonist butorphanol (B1668111), has been characterized in β-arrestin recruitment assays, specific studies detailing the direct effects of oxilorphan hydrochloride on β-arrestin recruitment have not been reported in the available scientific literature.

In Vivo Preclinical Behavioral and Physiological Studies in Animal Models

The in vivo effects of oxilorphan have been explored in a variety of preclinical animal models to determine its functional impact on behavior and physiology. These studies have been crucial in defining its role as a mixed agonist-antagonist within the opioid system.

Antagonism of Opioid Agonist Effects in Rodent and Canine Models

Oxilorphan demonstrates potent antagonist activity at the µ-opioid receptor (MOR). In preclinical evaluations, its potency as a MOR antagonist was found to be comparable to that of naloxone and approximately one-fourth that of naltrexone (B1662487) when administered parenterally. nih.gov

In a canine model, oxilorphan was effective in antagonizing morphine-induced effects. nih.gov Specifically, it demonstrated a longer duration of action in blocking morphine-induced analgesia and miosis (pupil constriction) than naloxone, with a duration equivalent to that of dl-cyclazocine. nih.gov

Studies in rodent models further confirm its antagonist properties. In rats, oxilorphan was shown to antagonize the effects of the kappa-opioid receptor (KOR) agonist, bremazocine. nih.gov Similarly, in rhesus monkeys, oxilorphan antagonized the antinociceptive effects induced by the KOR agonist U-50,488. Research has suggested that oxilorphan can act as a full antagonist against the analgesic effects produced by potent kappa agonists.

| Animal Model | Agonist Challenged | Observed Antagonist Effect of Oxilorphan | Reference |

|---|---|---|---|

| Dog | Morphine | Antagonized morphine-induced analgesia and miosis; longer acting than naloxone. | nih.gov |

| Rat | Bremazocine | Antagonized the diuretic effect of the kappa agonist. | nih.gov |

| Rhesus Monkey | U-50,488 (kappa agonist) | Antagonized local antinociception induced by the agonist. |

Assessment of Intrinsic Opioid-like Activity in Animal Tests

While a potent antagonist at the µ-receptor, oxilorphan possesses intrinsic activity as a partial agonist at the κ-opioid receptor. nih.gov This partial agonism has been demonstrated in several animal tests. For instance, oxilorphan was found to be inactive in conventional thermal analgesic tests in animals. nih.gov However, it did show weak analgesic activity in a mouse model of visceral pain (phenylquinone-induced abdominal contraction), though at doses significantly higher than those required for its antagonist effects. nih.gov In other studies using rhesus monkeys, oxilorphan produced no analgesic effects, even at high doses.

The most definitive evidence for its intrinsic kappa-agonist activity comes from studies on urination in rats. Oxilorphan, similar to other kappa partial agonists like nalorphine (B1233523) and butorphanol, produced an increase in 5-hour cumulative urine output in normally hydrated rats. nih.gov However, the maximum diuretic effect of oxilorphan was less than half that produced by the full kappa-agonist bremazocine, a hallmark of partial agonist activity. nih.gov

Evaluation of Central Nervous System Research Markers in Animal Models

While specific studies measuring CNS research markers such as c-Fos or CREB expression following oxilorphan administration are not detailed in the reviewed literature, its central nervous system effects have been characterized through behavioral studies in animals. These effects are consistent with its activity at the kappa-opioid receptor, which is known to modulate consciousness and mood and can produce dysphoria and hallucinatory effects.

In preclinical models, the kappa-agonist properties of oxilorphan are linked to observable CNS-mediated behaviors. In studies with rhesus monkeys, oxilorphan did not support intravenous self-administration, indicating a lack of the reinforcing properties typically associated with µ-opioid agonists. This finding suggests it may lack abuse potential and could even have aversive effects, which aligns with the dysphoria noted in clinical trials. The activation of the KOR system is associated with stress responses and negative affective states, which are mediated by CNS pathways.

Renal System and Diuresis Research in Animal Studies

The effects of oxilorphan on the renal system have been specifically investigated in animal studies, which have established its diuretic properties. nih.gov This effect is a direct consequence of its partial agonist activity at kappa-opioid receptors, as kappa agonists are known to produce diuresis.

In studies using normally hydrated rats, oxilorphan was shown to cause a prompt and significant increase in urine volume and a corresponding decrease in urine osmolality. nih.gov The mechanism underlying this effect is believed to be the inhibition of antidiuretic hormone (ADH) release from the neurohypophysis. As a partial agonist, oxilorphan's diuretic effect is less pronounced than that of full kappa agonists like bremazocine. nih.gov Furthermore, consistent with its classification as a partial agonist, oxilorphan can antagonize the more powerful diuretic effects of full kappa agonists. nih.gov

Comparative Pharmacological Profiles with Reference Opioid Ligands

The pharmacological profile of oxilorphan is best understood when compared to other reference opioid ligands. It exhibits a dual character, acting as a potent µ-opioid receptor antagonist while simultaneously being a partial agonist at the κ-opioid receptor.

Its antagonist potency at the µ-receptor is comparable to that of naloxone. nih.gov However, its duration of action in antagonizing morphine in dogs is longer than that of naloxone and similar to dl-cyclazocine. nih.gov

As a partial kappa agonist, its profile is similar to that of nalorphine and butorphanol. nih.gov All three compounds produce a diuretic effect in rats, but to a lesser extent than full kappa agonists. nih.gov Oxilorphan's structure differs from the potent agonist (-)-cyclorphan (B10838078) only by the addition of a 14-hydroxyl group. umich.edu This structural modification is characteristic of potent antagonists like naloxone and naltrexone and is credited with enhancing oxilorphan's antagonist properties relative to its agonist effects. nih.govumich.edu Unlike butorphanol and nalbuphine, which demonstrate partial µ-agonist analgesic effects, oxilorphan was found to be inactive as an analgesic in monkey thermal nociception tests.

| Compound | Primary Action at µ-Receptor | Primary Action at κ-Receptor | Key Preclinical Finding | Reference |

|---|---|---|---|---|

| Oxilorphan | Antagonist | Partial Agonist | Potent antagonist similar to naloxone; produces diuresis via kappa agonism. | nih.gov |

| Naloxone | Antagonist | Antagonist | Prototypical pure opioid antagonist. | nih.gov |

| Butorphanol | Partial Agonist | Partial Agonist / Agonist | Shows partial µ-agonist analgesic effects and kappa-mediated diuresis. | nih.gov |

| Nalorphine | Partial Agonist / Antagonist | Partial Agonist | One of the first mixed agonist-antagonists; shows kappa-mediated diuresis. | nih.gov |

| Cyclazocine | Partial Agonist / Antagonist | Agonist | Longer duration of antagonist action compared to naloxone. | nih.gov |

| Morphine | Full Agonist | Weak Agonist | Prototypical µ-opioid agonist analgesic. | nih.gov |

Structure Activity Relationship Sar Studies of Oxilorphan Hydrochloride and Analogues

Elucidation of Key Pharmacophore Elements for Opioid Receptor Interaction

The interaction of oxilorphan (B1678052) with opioid receptors is governed by a well-defined pharmacophore, a specific arrangement of molecular features necessary for biological activity. For morphinan-based ligands, this pharmacophore generally consists of three primary components, all of which are present in the oxilorphan structure:

A Protonated Nitrogen Atom: The tertiary amine at position 17 of the morphinan (B1239233) skeleton is crucial. At physiological pH, this nitrogen is protonated, forming a cationic center that engages in a key ionic interaction with a conserved aspartate residue in the binding pocket of opioid receptors.

Aromatic Ring with a Hydroxyl Group: The phenolic hydroxyl group at carbon 3 (C3) on the aromatic A-ring is another critical feature. This group can act as a hydrogen bond donor, forming a vital connection within the receptor binding site. mdpi.com

A Rigid Hydrophobic Scaffold: The pentacyclic core of the morphinan structure provides a rigid, lipophilic framework. wikipedia.org This scaffold correctly orients the primary pharmacophoric elements—the nitrogen and the phenolic hydroxyl—in three-dimensional space to fit within the complex topography of the receptor's binding pocket. The specific stereochemistry of this scaffold is essential for proper binding. wikipedia.org

The combination of these elements—the cationic amine, the hydrogen-bonding phenol, and the conformationally constrained hydrocarbon backbone—constitutes the fundamental pharmacophore responsible for oxilorphan's affinity for opioid receptors.

Impact of Specific Substituents on Opioid Receptor Selectivity and Efficacy

While the core pharmacophore determines binding, specific substituents on the morphinan skeleton dictate the functional outcome of that binding—whether it results in agonism, antagonism, or a mixed profile—and its selectivity for different opioid receptor subtypes (μ, κ, δ). In oxilorphan, two substituents are of paramount importance: the N-substituent at position 17 and the hydroxyl group at position 14.

N-Cyclopropylmethyl Group (at C17): The identity of the substituent on the nitrogen atom is arguably the most critical determinant of a morphinan's function. While a simple N-methyl group typically confers strong μ-opioid receptor (MOR) agonist activity (as seen in morphine and oxymorphone), the substitution of a larger N-cyclopropylmethyl group, as in oxilorphan, is known to introduce MOR antagonist properties. nih.gov This structural change shifts the molecule's activity from a pure agonist to an antagonist at the μ-receptor. wikipedia.org Concurrently, this group contributes to its partial agonist activity at the κ-opioid receptor (KOR). wikipedia.orgumich.edu

14-Hydroxyl Group (at C14): Oxilorphan possesses a hydroxyl group at the C14 position. nih.gov The introduction of this 14-hydroxyl group, a feature it shares with potent antagonists like naloxone (B1662785) and naltrexone (B1662487), generally enhances binding affinity and strengthens antagonist properties at the MOR. nih.govnih.gov This feature distinguishes it from older morphinans like morphine and levorphanol.

The interplay of these substituents results in oxilorphan's unique pharmacological signature: antagonism at the MOR and partial agonism at the KOR. wikipedia.org

Table 1: Impact of Key Substituents on Morphinan Activity

| Position | Substituent | Example Compound(s) | General Effect on μ-Opioid Receptor (MOR) Activity |

|---|---|---|---|

| 17 (Nitrogen) | -CH₃ (Methyl) | Morphine, Oxymorphone | Agonist nih.gov |

| 17 (Nitrogen) | -CH₂-cyclopropyl (Cyclopropylmethyl) | Oxilorphan, Naltrexone | Antagonist nih.gov |

| 14 | -H (Hydrogen) | Morphine, Levorphanol | (Baseline) |

| 14 | -OH (Hydroxyl) | Oxilorphan, Naltrexone, Oxymorphone | Enhances binding affinity and often antagonist character nih.govakjournals.com |

Stereospecificity in Receptor Binding and Pharmacological Activity

Opioid receptor interactions are highly stereospecific, meaning the three-dimensional arrangement of a molecule is critical for its activity. The pharmacological effects of oxilorphan are exclusive to its levorotatory isomer, (-)-17-(cyclopropylmethyl)-morphinan-3,14-diol. wikipedia.orgnih.gov The dextrorotatory (+) isomer is essentially inactive at opioid receptors.

This principle is powerfully illustrated by comparing related morphinan stereoisomers. For instance, levallorphan (B1674846), the levo-isomer of N-allylmorphinan, is a potent opioid antagonist. Its corresponding dextro-isomer, dextrallorphan (B1241722), shows virtually no affinity for opioid receptors. wikipedia.org In one study, levallorphan was found to be approximately 10,000 times more potent than dextrallorphan in binding to opioid receptors, providing definitive proof that these interactions are stereospecific. wikipedia.org This high degree of stereoselectivity underscores that the precise spatial orientation of the morphinan scaffold is required to correctly position the pharmacophore elements for effective binding within the chiral environment of the opioid receptor.

Design Principles for Mixed Agonist-Antagonist Opioid Profiles

The development of opioids with mixed agonist-antagonist profiles, like oxilorphan, is a deliberate drug design strategy aimed at separating desired analgesic effects from unwanted side effects. This profile is rooted in two key concepts: interaction with multiple opioid receptor subtypes and the principle of partial agonism. umich.edu

The primary design principle involves the strategic manipulation of the N-substituent on the morphinan or related opioid scaffolds. nih.gov A well-established SAR trend dictates the functional outcome:

Agonist Profile: Small N-alkyl substituents, such as N-methyl or N-ethyl, on the morphinan skeleton generally produce compounds that are potent MOR agonists. nih.gov

Antagonist Profile: The replacement of the small alkyl group with a larger substituent, such as N-allyl or N-cyclopropylmethyl, typically converts the molecule into a MOR antagonist. nih.gov

Oxilorphan is a classic example of this principle. The incorporation of the N-cyclopropylmethyl group is the key structural modification that imparts potent μ-receptor antagonism. wikipedia.org Its mixed profile is achieved because this antagonism at the μ-receptor is combined with partial agonist activity at the κ-receptor. wikipedia.orgumich.edu This dual activity is a hallmark of many mixed agonist-antagonist analgesics.

Comparative SAR Analysis with Related Morphinan and Opioid Scaffolds

Analyzing oxilorphan's SAR in comparison to other well-known morphinans clarifies the functional role of its structural features.

Versus Morphine and Oxymorphone: The fundamental difference lies in the N-substituent. The N-methyl group of morphine and oxymorphone makes them MOR agonists, whereas oxilorphan's N-cyclopropylmethyl group makes it a MOR antagonist. nih.gov Furthermore, oxilorphan shares the 14-hydroxyl group with oxymorphone, a feature absent in morphine, which generally enhances binding affinity. akjournals.com

Versus Naltrexone: Naltrexone is also a 14-hydroxy morphinan with an N-cyclopropylmethyl group. nih.gov Structurally, it is very similar to oxilorphan. Both are potent MOR antagonists. The primary difference in their profiles is that naltrexone is generally considered a pure antagonist across all major opioid receptors, while oxilorphan retains partial agonist activity at the KOR. wikipedia.org

Versus Butorphanol (B1668111): Butorphanol is another 14-hydroxymorphinan and a mixed agonist-antagonist. Its N-substituent is cyclobutylmethyl, slightly different from oxilorphan's cyclopropylmethyl group. Like oxilorphan, it exhibits KOR agonism and mixed activity at the MOR. researchgate.net This comparison demonstrates how subtle modifications to the N-alkyl substituent can fine-tune the balance of agonist and antagonist effects.

Versus Cyclazocine: Cyclazocine is a benzomorphan (B1203429) derivative (a related but structurally distinct scaffold) that also functions as a mixed agonist-antagonist. In direct comparisons, oxilorphan was found to be a more potent narcotic antagonist than cyclazocine. nih.gov

This comparative analysis highlights a consistent theme in opioid SAR: the core scaffold provides receptor affinity, while the N-substituent acts as a "molecular switch" that modulates functional activity between agonism and antagonism, with the 14-hydroxyl group often enhancing potency.

Table 2: Comparative SAR of Oxilorphan and Related Opioids

| Compound | Scaffold | N-Substituent | C14-Substituent | Primary Pharmacological Profile |

|---|---|---|---|---|

| Oxilorphan | Morphinan | -Cyclopropylmethyl | -OH | μ-Antagonist / κ-Partial Agonist wikipedia.org |

| Morphine | Morphinan | -Methyl | -H | μ-Agonist nih.gov |

| Oxymorphone | Morphinan | -Methyl | -OH | μ-Agonist akjournals.com |

| Naltrexone | Morphinan | -Cyclopropylmethyl | -OH | Pure Antagonist nih.gov |

| Butorphanol | Morphinan | -Cyclobutylmethyl | -OH | μ-Partial Agonist / κ-Agonist researchgate.net |

| Cyclazocine | Benzomorphan | -Cyclopropylmethyl | N/A | μ-Partial Agonist / κ-Agonist nih.gov |

Pharmacokinetic and Metabolic Research Aspects of Oxilorphan Hydrochloride in Preclinical Systems

Absorption, Distribution, and Elimination Pathways in Animal Models

Preclinical studies in animal models are fundamental to understanding the pharmacokinetic profile of a new chemical entity. Following administration, a drug undergoes simultaneous processes of absorption, distribution, and elimination. veteriankey.com These processes determine the concentration of the drug in the blood and tissues over time. veteriankey.com

In the context of drug development, animal models provide crucial data on how a compound like oxilorphan (B1678052) might be absorbed from the site of administration, distributed throughout the body's tissues and organs, and ultimately eliminated. veteriankey.comresearchgate.net The rate and extent of these processes are key determinants of a drug's action. veteriankey.com For instance, studies in rats with other compounds have detailed the time course of plasma concentrations, the primary routes of excretion (such as through feces or urine), and the distribution patterns within various body tissues. nih.gov Such studies often utilize radiolabeled compounds to trace their path through the body, providing a comprehensive picture of their disposition. nih.gov

The table below outlines the key pharmacokinetic processes and the primary organs typically involved, based on general pharmacokinetic principles established in animal model research.

| Pharmacokinetic Process | Description | Primary Organs/Systems Involved |

| Absorption | The process by which a drug enters the systemic circulation from the site of administration. | Gastrointestinal Tract (for oral administration), Blood Vessels |

| Distribution | The reversible transfer of a drug from the bloodstream to various tissues and organs of the body. veteriankey.com | Circulatory System, Liver, Kidneys, Brain, Adipose Tissue nih.gov |

| Elimination | The irreversible removal of a drug from the body, encompassing both metabolism and excretion. veteriankey.com | Liver (Metabolism), Kidneys (Excretion), Intestines nih.gov |

Biotransformation Processes and Metabolite Identification in Animal Models

Biotransformation, or drug metabolism, is the process by which the body chemically modifies xenobiotics, such as drugs, primarily in the liver. nih.govnih.gov This process is essential for converting lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted from the body. nih.govnih.gov Drug metabolism is generally categorized into Phase I and Phase II reactions. nih.govlongdom.org

Phase I metabolism involves the introduction or unmasking of functional groups (like -OH, -NH2, -SH) on the parent drug molecule through reactions such as oxidation, reduction, and hydrolysis. nih.govlongdom.org These reactions are primarily catalyzed by the cytochrome P450 (CYP450) family of enzymes located in the endoplasmic reticulum of liver cells and other tissues. nih.govlongdom.org The resulting metabolites can be pharmacologically active, inactive, or even toxic. longdom.orgcreative-proteomics.com

Phase II metabolism, also known as conjugation, involves the attachment of endogenous polar molecules to the functional groups on the parent drug or its Phase I metabolites. nih.govusmlestrike.com This process significantly increases water solubility and facilitates excretion. longdom.org Common conjugation reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. nih.gov Drugs that already possess a suitable functional group can bypass Phase I and directly undergo Phase II metabolism. nih.gov

Glucuronidation is a major Phase II metabolic pathway, catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org

The UGT2B7 isozyme is a key enzyme in this family, known to be highly active in the liver. wikipedia.org It is responsible for the glucuronidation of a wide array of compounds, including steroid hormones and numerous drugs. wikipedia.org Notably, UGT2B7 is the primary enzyme responsible for the metabolism of morphine to its 3- and 6-glucuronide metabolites. wikipedia.orgnih.gov It also metabolizes other opioids such as codeine and naloxone (B1662785). nih.govmdpi.com Given that oxilorphan is a morphinan (B1239233) derivative, it is plausible that UGT2B7 plays a significant role in its glucuronidation, similar to its role in the metabolism of other opioids. mdpi.comwikipedia.org Research on other compounds has shown that UGT2B7 can be a predominant enzyme in their glucuronidation process in the human liver. nih.gov

The identification and characterization of drug metabolites are crucial aspects of drug development. Metabolites can be classified as either active or inactive. creative-proteomics.com

Active metabolites possess their own pharmacological activity, which can be similar to, or different from, the parent drug. creative-proteomics.commetabolon.com The formation of an active metabolite can prolong the therapeutic effect of a drug. creative-proteomics.com For example, the pain reliever codeine is metabolized to the more potent analgesic, morphine. creative-proteomics.commetabolon.com In some cases, a parent compound is an inactive "prodrug" that is converted into its active form through metabolism. creative-proteomics.com

Inactive metabolites lack significant pharmacological or toxicological activity and are essentially byproducts of detoxification, primed for excretion. creative-proteomics.commetabolon.com The majority of drug metabolism leads to the formation of inactive metabolites. metabolon.com

Role of Specific Enzymes (e.g., UGT2B7) in Glucuronidation

Blood-Brain Barrier Penetration and Distribution Research

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). nih.gov For a centrally acting drug to be effective, it must be able to penetrate the BBB and reach its target receptors in the brain. rsc.org

The ability of a molecule to cross the BBB is influenced by several factors, including its size, lipid solubility (lipophilicity), polarity, and whether it is a substrate for active efflux transporters. nih.gov Generally, small, lipophilic molecules are more likely to diffuse across the BBB. Conversely, polar compounds and those with a permanent positive charge often exhibit poor BBB penetration. nih.govrsc.org

Research into developing drugs for CNS disorders often focuses on strategies to enhance BBB penetration. nih.gov While specific research detailing the BBB penetration of oxilorphan hydrochloride is limited, its structural similarity to other morphinan-based opioids, some of which are known to cross the BBB, suggests it would have some degree of CNS penetration. For instance, the low lipophilicity of oxycodone has been noted as a potential reason for its lower bioavailability via certain routes of administration. nih.gov Studies in rats have also demonstrated that some compounds exhibit low penetration into the brain. nih.gov The inherent properties of a molecule, such as its polarity, can be a limiting factor in its ability to cross this critical barrier. uchicago.edu

Analytical and Bioanalytical Methodologies for Oxilorphan Hydrochloride Research

Chromatographic Techniques for Research Quantification

Chromatography is a cornerstone for the separation and quantification of oxilorphan (B1678052) hydrochloride in both bulk forms and biological samples. proquest.com High-performance liquid chromatography and gas chromatography-mass spectrometry are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Applications in Research

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, including opioid antagonists like oxilorphan. proquest.comuky.edu Its application in research allows for the precise quantification and separation of the analyte from other substances. nih.gov

Research findings have demonstrated the utility of HPLC in various stages of drug analysis. For instance, a stability-indicating reverse phase (RP)-HPLC method was developed for the simultaneous determination of olanzapine (B1677200) and samidorphan, an opioid receptor antagonist, in bulk and tablet forms. ekb.eg This highlights the capability of HPLC to separate and quantify multiple components within a sample. ekb.eg The method utilized an isocratic mobile phase of 0.1% formic acid in water: methanol (B129727): acetonitrile (B52724) (10:40:50, v/v) with a flow rate of 0.8 ml/min, and detection at an isosbestic point of 285 nm. ekb.eg

The robustness of HPLC methods is often validated according to International Conference on Harmonization (ICH) guidelines, ensuring specificity, precision, accuracy, linearity, and robustness. ekb.eg For example, in the analysis of samidorphan, linearity was established between 14.0 and 45.0 μg/ml, with a limit of detection (LOD) and limit of quantification (LOQ) of 8.12 and 27.06 μg/ml, respectively. ekb.eg Such validated methods are crucial for reliable quantification in research applications. nih.govekb.eg

Furthermore, HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS) has been employed for the quality assessment of opioid drug products. fda.gov This multi-analyte method allows for the identification, impurity quantitation, and assay of active pharmaceutical ingredients (APIs). fda.gov In one study, a validated HPLC-HRMS method for 24 opioid compounds had an average LOD/LOQ of 0.19/0.56 ng/mL in full MS mode, demonstrating high sensitivity. fda.gov

Table 1: HPLC Method Parameters for Opioid Antagonist Analysis

| Parameter | Details |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) ekb.eg |

| Mobile Phase | 0.1% formic acid in water : methanol : acetonitrile (10:40:50, v/v) ekb.eg |

| Flow Rate | 0.8 ml/min ekb.eg |

| Detection | UV at 285 nm ekb.eg |

| Linearity Range (Samidorphan) | 14.0 - 45.0 μg/ml ekb.eg |

| LOD (Samidorphan) | 8.12 μg/ml ekb.eg |

| LOQ (Samidorphan) | 27.06 μg/ml ekb.eg |

| Application | Simultaneous determination of OLA and SAM in bulk and tablet dosage forms ekb.eg |

Gas Chromatography-Mass Spectrometry (GC-MS) for Bioanalytical Research

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for the determination of drugs like opioids in biological samples after appropriate derivatization. nih.govuc.pt This method offers high sensitivity and specificity, which is essential for bioanalytical research. nih.govnih.gov

In the context of opioid analysis, GC-MS is often used to quantify these compounds in blood and urine. nih.gov A typical workflow involves solid-phase extraction (SPE) to isolate the analytes from the biological matrix, followed by derivatization to increase their volatility and improve chromatographic performance. nih.govnih.gov For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatizing agent that produces trimethylsilyl (B98337) derivatives of the analytes. nih.gov

One validated GC-MS method for tramadol (B15222) quantification in urine reported a linear calibration range of 50-1,000 ng/mL with a high correlation coefficient (>0.998) and a recovery of 92.5%. nih.gov Another study on various opioids in blood and pericardial fluid showed linearity between 5 and 1,000 ng/mL with limits of detection between 3 and 4 ng/mL. uc.pt These examples underscore the suitability of GC-MS for sensitive and accurate quantification in bioanalytical research. uc.ptnih.gov The use of deuterated internal standards is a common practice to ensure accuracy in quantification. nih.gov

Table 2: GC-MS Method Parameters for Opioid Analysis in Biological Samples

| Parameter | Details |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) nih.govnih.gov |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov |

| Linearity Range (Tramadol) | 50 - 1,000 ng/mL nih.gov |

| Recovery (Tramadol) | 92.5% nih.gov |

| LOD (Various Opioids) | 3 - 4 ng/mL uc.pt |

| Application | Quantification of opioids in blood and urine nih.govnih.gov |

Spectrophotometric and Spectroscopic Methods in Research Applications

Spectrophotometric and spectroscopic methods provide alternative and often complementary approaches for the analysis of oxilorphan hydrochloride. These techniques are based on the interaction of the compound with electromagnetic radiation.

UV-Visible spectrophotometry is a simple and cost-effective method that can be used for the quantification of compounds that possess a suitable chromophore. researchgate.netuob.edu.ly For instance, a spectrophotometric method for the determination of oxymetazoline (B75379) hydrochloride was developed based on its oxidation reaction, with the resulting product having a maximum absorption at 510 nm and showing linearity in the concentration range of 0.1-7 μg/ml. researchgate.net Another method for the same compound utilized its reaction with potassium permanganate, with measurements at 545 nm or 610 nm depending on the reaction conditions. uob.edu.ly The UV spectrum of nalorphine (B1233523) hydrochloride in methanol displays a maximum absorption (λmax) at 285 nm, which is attributed to the conjugated π-system of its aromatic and allyl groups. The structure of oxilorphan can also be confirmed using UV and NMR spectral analysis. googleapis.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. cdnsciencepub.com For nalorphine hydrochloride, characteristic IR absorption bands are observed for O–H and N⁺–H stretches (3400–3200 cm⁻¹) and C=C stretching of the allyl group (1645 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. googleapis.com

Table 3: Spectroscopic Data for Related Compounds

| Technique | Compound | Key Observations |

| UV-Vis Spectroscopy | Nalorphine Hydrochloride | λmax at 285 nm in methanol |

| UV-Vis Spectroscopy | Oxymetazoline Hydrochloride | λmax at 510 nm after oxidation researchgate.net |

| IR Spectroscopy | Nalorphine Hydrochloride | 3400–3200 cm⁻¹ (O–H, N⁺–H stretches), 1645 cm⁻¹ (C=C stretch) |

| NMR Spectroscopy | Oxilorphan | Used for structural confirmation googleapis.com |

Enzymatic Hydrolysis Techniques for Conjugate Analysis in Research Samples

In biological systems, drugs and their metabolites are often conjugated with molecules like glucuronic acid to facilitate their excretion. archive.orgnih.gov To analyze the total amount of a drug, including its conjugated forms, a hydrolysis step is necessary to cleave these conjugates and release the parent drug. nih.gov Enzymatic hydrolysis is a widely used technique for this purpose due to its specificity and mild reaction conditions. nih.gov

β-glucuronidase is a common enzyme used to hydrolyze glucuronide conjugates. nih.gov The efficiency of hydrolysis can depend on the source of the enzyme (e.g., mollusks, bovine, recombinant) and the reaction conditions. nih.gov Recent studies have shown that recombinant enzymes can offer efficient and rapid hydrolysis at lower temperatures. nih.gov For example, a study investigating the hydrolysis of various drug glucuronides found that a recombinant enzyme, B-One, achieved ≥90% cleavage for most analytes within 5 minutes. nih.gov

The choice of hydrolysis method is critical for accurate quantification of drugs in biological samples. Acid hydrolysis is another option, but it can be less specific and may lead to the degradation of the analyte. archive.orgthomastobin.com Therefore, enzymatic hydrolysis is often the preferred method in bioanalytical research for the analysis of conjugated metabolites. nih.gov

Theoretical and Computational Studies of Oxilorphan Hydrochloride

Molecular Modeling and Docking Simulations for Receptor Interactions

Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to its target receptor. plos.orgmdpi.com These approaches are crucial for understanding the structure-activity relationships of drugs like oxilorphan (B1678052). mdpi.com Oxilorphan is a morphinan (B1239233) derivative characterized by a 14-hydroxy group, similar to naloxone (B1662785) and naltrexone (B1662487). nih.gov It functions as an antagonist at the μ-opioid receptor (MOR) and a partial agonist at the κ-opioid receptor (KOR). wikipedia.org

Docking studies of opioid ligands with their receptors, such as the MOR, DOR (delta-opioid receptor), and KOR, reveal key interactions that determine a compound's pharmacological profile. frontiersin.orgplos.org For opioid agonists, a common feature is the interaction of a protonated nitrogen atom with a conserved aspartate residue deep within the binding pocket of the receptor. frontiersin.org This interaction is considered a hallmark of agonist activity. frontiersin.org In contrast, antagonists may bind differently, not engaging this specific interaction in the same manner.

While specific docking studies for oxilorphan are not extensively detailed in the provided results, the general principles of opioid receptor-ligand interactions can be applied. As a MOR antagonist, oxilorphan would be expected to bind to the MOR in a way that prevents the conformational changes required for receptor activation. Its partial agonism at the KOR suggests that its binding to this receptor subtype allows for a degree of receptor activation, though not to the full extent of a full agonist. wikipedia.org The hallucinogenic and dysphoric effects observed with oxilorphan are indicative of this KOR activation. wikipedia.org

Computational approaches, including molecular dynamics simulations, have become indispensable for studying opioid receptor ligands. mdpi.comnih.gov These methods can simulate the dynamic behavior of the ligand-receptor complex over time, providing a more detailed picture of the interactions and the resulting functional outcomes, such as G protein activation versus β-arrestin signaling. mdpi.combiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov This is achieved by developing mathematical models that relate molecular descriptors (physicochemical properties or theoretical parameters) to a measured biological response. wikipedia.org The goal of QSAR is to predict the activity of new, untested compounds and to understand the structural features that are important for activity. wikipedia.orgmdpi.com

QSAR models are developed through a process that involves selecting a set of compounds with known activities, calculating relevant molecular descriptors, and using statistical methods to build and validate a predictive model. mdpi.com These models can be applied in various areas, including drug discovery, toxicity prediction, and risk assessment. wikipedia.org

In the context of opioid research, QSAR studies can be used to understand the structural requirements for binding to different opioid receptor subtypes (μ, δ, κ) and for eliciting agonist or antagonist effects. benthamscience.com For a compound like oxilorphan, a QSAR analysis could help to identify the key molecular features responsible for its mixed agonist-antagonist profile. For instance, descriptors related to the N-cyclopropylmethyl group and the 14-hydroxy substituent would likely be important variables in a QSAR model of morphinan derivatives. These structural elements are known to influence the pharmacological properties of this class of compounds. nih.gov

While a specific QSAR study focused solely on oxilorphan was not identified in the search results, the principles of QSAR are broadly applicable. For example, a QSAR study on a series of related morphinan compounds could elucidate the contributions of different substituents to MOR antagonism and KOR partial agonism, thereby providing a theoretical basis for the observed activity of oxilorphan.

Prediction of Physicochemical Parameters Relevant to Biological Activity

The biological activity of a drug is heavily influenced by its physicochemical properties, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. alfachemic.com Computational methods can predict several key parameters, including the partition coefficient (logP), distribution coefficient (logD), and the acid dissociation constant (pKa). gitlab.ionih.gov

cLogP (calculated LogP): The partition coefficient is a measure of a compound's lipophilicity, representing its distribution between a non-polar solvent (like octanol) and water. alfachemic.comenamine.net A balanced lipophilicity is often crucial for a drug to pass through cell membranes while maintaining sufficient solubility in aqueous environments like blood plasma. alfachemic.com For oral drugs, a logP value not exceeding 5 is often considered favorable according to Lipinski's "rule of five". enamine.net

cLogD (calculated LogD): The distribution coefficient is similar to logP but is pH-dependent. gitlab.ioenamine.net It accounts for the distribution of both the ionized and non-ionized forms of a compound. enamine.net Since the ionization state of a drug can change in different physiological compartments with varying pH, logD is often a more relevant predictor of biological behavior than logP. alfachemic.com

pKa: The acid dissociation constant indicates the strength of an acid or base. gitlab.io It is crucial for predicting the ionization state of a drug at a given pH. alfachemic.comgitlab.io Most drugs are weak acids or bases, and their pKa values significantly influence their solubility, permeability, and receptor binding. alfachemic.comnih.gov

For oxilorphan, these parameters are critical to its function. As a compound that acts on the central nervous system, it must be able to cross the blood-brain barrier, a process favored by a certain degree of lipophilicity. The pKa of the tertiary amine in the morphinan structure will determine its charge at physiological pH, which is a key factor for its interaction with the opioid receptors.

Below is a table of predicted physicochemical parameters for oxilorphan.

| Parameter | Predicted Value | Description |

| cLogP | 2.8 - 3.2 | Indicates the lipophilicity of the non-ionized form of the molecule. |

| pKa | 8.5 - 9.5 | Predicts the ionization of the tertiary amine at physiological pH. |

| cLogD (at pH 7.4) | 1.5 - 2.5 | Reflects the effective lipophilicity at physiological pH, considering both ionized and non-ionized forms. |

Future Directions and Research Gaps in Oxilorphan Hydrochloride Investigation

Further Elucidation of Opioid Receptor Subtype Selectivity and Ligand Bias

A primary area for future research lies in a more detailed understanding of Oxilorphan's interaction with opioid receptor subtypes and the concept of ligand bias. Early studies characterized its primary activities, but a deeper dive into its selectivity profile across all opioid receptor subtypes (µ, δ, and κ) and their splice variants is warranted. nih.govnih.gov

Ligand bias , or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. mdpi.comnih.gov For opioid receptors, this typically involves differentiating between G-protein-mediated signaling, associated with analgesia, and β-arrestin recruitment, which has been linked to adverse effects like respiratory depression and tolerance. mdpi.comfrontiersin.org Future research should aim to comprehensively characterize the signaling signature of Oxilorphan (B1678052) at both MOR and KOR. Investigating whether Oxilorphan exhibits bias towards or against G-protein coupling or β-arrestin pathways at each receptor is crucial. nih.gov Such studies could reveal a more nuanced pharmacological profile and potentially explain its observed effects, including its reported hallucinogenic and dysphoric properties at higher doses, which are indicative of KOR activation. mdpi.com

Understanding the structural determinants of this bias is also a critical knowledge gap. High-resolution crystal structures of Oxilorphan bound to MOR and KOR could provide invaluable insights into the specific molecular interactions that govern its mixed antagonist-agonist profile and any potential signaling bias. elifesciences.org

Exploration of Novel Synthetic Routes for Advanced Analogues with Tuned Properties

The morphinan (B1239233) skeleton of Oxilorphan provides a versatile scaffold for synthetic modification. nii.ac.jpakjournals.com Future synthetic efforts should focus on developing novel and efficient routes to create advanced analogues with fine-tuned pharmacological properties. The goal would be to systematically alter the structure of Oxilorphan to modulate its affinity and efficacy at MOR and KOR, potentially separating its desirable and undesirable effects.

Key areas for synthetic exploration could include:

Modification of the N-cyclopropylmethyl group: This substituent is critical for its antagonist activity at the MOR. Exploring other N-substituents could alter the balance between MOR antagonism and KOR agonism.

Substitution on the aromatic ring: Modifications at this position could influence receptor affinity and selectivity.

Alterations to the cyclohexanol (B46403) ring, including the 14-hydroxy group: This group is a characteristic feature of potent antagonists like naloxone (B1662785) and naltrexone (B1662487) and likely plays a key role in Oxilorphan's activity. googleapis.com

The development of stereoselective synthetic strategies will be paramount to ensure the production of specific enantiomers, as stereochemistry is a critical determinant of activity in morphinan compounds. nih.gov Furthermore, the creation of prodrugs or other derivatives could improve the physicochemical properties of Oxilorphan analogues, potentially enhancing their bioavailability or modifying their pharmacokinetic profiles. google.com

Table 1: Potential Synthetic Modifications of the Oxilorphan Scaffold

| Structural Region | Potential Modification | Desired Outcome |

|---|---|---|

| N-substituent | Replacement of cyclopropylmethyl with other alkyl or aryl groups | Tune MOR/KOR activity balance |

| Aromatic Ring | Introduction of various substituents (e.g., halogens, nitro groups) | Modulate receptor affinity and selectivity |

Development of Advanced Preclinical Models for Complex Pharmacological Interactions

The mixed agonist-antagonist profile of Oxilorphan necessitates the use of sophisticated preclinical models that can dissect its complex in vivo effects. nih.govcapes.gov.br Standard analgesic assays may not fully capture the nuances of its pharmacology. Future research should leverage advanced animal models to better predict its clinical potential and liabilities.

Examples of such models include:

Models of specific pain states: Testing analogues in models of neuropathic, inflammatory, and visceral pain to determine their efficacy spectrum.

Behavioral models for assessing mood and affect: Utilizing models of depression, anxiety, and anhedonia to evaluate the impact of KOR agonism and the potential for dysphoric side effects. unibo.it

Drug discrimination and self-administration paradigms: These models are essential for understanding the abuse liability and the subjective effects of novel analogues.

Genetically modified animal models: The use of knockout mice lacking specific opioid receptors (MOR, KOR, DOR) or signaling proteins (e.g., β-arrestin-2) would be invaluable for definitively assigning the in vivo effects of Oxilorphan and its analogues to specific receptor targets and signaling pathways. nih.gov

These advanced models will be crucial for establishing a clear structure-activity relationship for newly synthesized analogues and for selecting candidates with the most promising therapeutic profiles for further development.

Integration of Omics Technologies for Mechanistic Pathway Discovery

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to uncovering the detailed molecular mechanisms of drug action. mdpi.comnih.gov Applying these technologies to the study of Oxilorphan and its analogues represents a significant future research direction. frontiersin.orgresearchgate.netcore.ac.uk

By analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in relevant tissues (e.g., specific brain regions, spinal cord) following drug administration, researchers can:

Identify novel downstream signaling pathways affected by Oxilorphan.

Discover potential biomarkers of drug efficacy or side effects.

Gain a more holistic understanding of the cellular and systemic response to mixed MOR antagonism and KOR agonism.

For instance, proteomic analysis of brain tissue from animals treated with an Oxilorphan analogue could reveal changes in the expression of proteins involved in synaptic plasticity, neuroinflammation, or other processes that may underlie its behavioral effects. Metabolomic studies could identify changes in neurotransmitter systems or other metabolic pathways. This systems-level approach can generate new hypotheses about the drug's mechanism of action that can then be tested using more traditional pharmacological methods.

Development of High-Throughput Screening Methodologies for Related Chemical Entities

To accelerate the discovery of novel morphinan-based compounds with desirable therapeutic profiles, the development of robust high-throughput screening (HTS) methodologies is essential. cij.gob.mx Future research should focus on creating and validating HTS assays specifically designed to identify and characterize compounds with mixed MOR/KOR activity.

These HTS platforms could include:

Receptor binding assays: To determine the affinity of large libraries of compounds for MOR and KOR.

Functional cell-based assays: To measure the ability of compounds to activate or block receptor signaling (e.g., via G-protein activation or β-arrestin recruitment). These assays are critical for identifying compounds with specific functional profiles, such as MOR antagonists with biased KOR agonism.

Automated synthesis and screening platforms: Integrating automated chemical synthesis with HTS would allow for the rapid generation and evaluation of large numbers of diverse morphinan analogues. google.com

The data generated from these HTS campaigns can be used to build quantitative structure-activity relationship (QSAR) models, which can then guide the rational design of new compounds with improved properties. The ultimate goal is to create a streamlined discovery pipeline for identifying novel, safer, and more effective therapeutics based on the Oxilorphan scaffold.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Buprenorphine |

| Codeine |

| Desomorphine |

| Fentanyl |

| Ketocyclazocine |

| Morphine |

| Nalbuphine |

| Nalmefene |

| Naloxone |

| Nalorphine (B1233523) |

| Naltrexone |

| Oxycodone |

| Oxymorphone |

| Pentazocine |

| Salvinorin A |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of oxilorphan hydrochloride to ensure high yield and purity?

- Methodological Answer : Begin with a literature review to identify existing synthetic routes (e.g., chiral resolution of intermediates or enantioselective catalysis) . Use high-performance liquid chromatography (HPLC) with a chiral stationary phase to monitor enantiomeric purity during synthesis . Employ design-of-experiments (DoE) frameworks to optimize reaction parameters (temperature, solvent ratios, catalyst loading) and minimize byproducts. Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), adhering to reporting standards for synthetic chemistry .

Q. How should researchers design in vitro assays to evaluate the opioid receptor binding affinity of this compound?

- Methodological Answer : Use radioligand binding assays with cell membranes expressing μ-, κ-, and δ-opioid receptors. Include positive controls (e.g., naloxone for μ-receptor antagonism) and negative controls (vehicle-only treatments). Calculate inhibition constants (Ki) using the Cheng-Prusoff equation to account for ligand concentration effects . Replicate experiments across three independent trials and report statistical significance (p < 0.05) with confidence intervals .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products using ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight MS (Q-TOF/MS). Compare results to stability profiles of structurally similar opioids (e.g., oxycodone hydrochloride) . Document findings in alignment with ICH guidelines for pharmaceutical impurities .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in neuropathic pain models be resolved?

- Methodological Answer : Perform a meta-analysis of preclinical studies to identify variables causing discrepancies (e.g., animal strain, dosing regimen, pain induction method) . Validate findings using a standardized murine chronic constriction injury (CCI) model with blinded experimenters. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with analgesic effects. Publish raw datasets and analytical code to enable reproducibility .

Q. What in vivo experimental designs are recommended to assess the abuse liability of this compound compared to other opioid antagonists?

- Methodological Answer : Use conditioned place preference (CPP) or self-administration assays in rodents. Compare oxilorphan to reference compounds (e.g., naltrexone) at equimolar doses. Include biotelemetry to monitor physiological parameters (respiratory rate, locomotor activity). Analyze data using mixed-effects models to account for inter-subject variability . Submit protocols for ethical review to ensure compliance with animal welfare guidelines .

Q. How can researchers address challenges in quantifying low concentrations of this compound in biological matrices?

- Methodological Answer : Develop a liquid chromatography-tandem MS (LC-MS/MS) method with deuterated internal standards (e.g., oxilorphan-d4) to enhance precision. Validate the method per FDA bioanalytical guidelines (linearity range: 0.1–100 ng/mL; accuracy ±15%). Test matrix effects using plasma from multiple species (human, rat, mouse). Cross-validate with orthogonal techniques like immunoassay to confirm specificity .

Methodological and Reporting Considerations

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC50/ED50 values. Apply bootstrap resampling (1,000 iterations) to assess uncertainty in parameter estimates. For multi-arm studies, employ ANOVA with post-hoc corrections (Bonferroni or Tukey) . Report effect sizes (Cohen’s d or η²) to contextualize clinical relevance .

Q. How should researchers document synthetic procedures and characterization data to meet journal requirements?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Include detailed reaction conditions (solvent, temperature, time) and purification steps (e.g., column chromatography gradients).

- Provide NMR spectral data (chemical shifts, coupling constants) and MS molecular ion peaks.

- Deposit crystallographic data (if available) in the Cambridge Structural Database .

- Submit extensive characterization data (≥95% purity) as supplementary information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.